molecular formula C15H8Cl4O B13149267 1,2,3,4-Tetrachloro-9-methoxyanthracene CAS No. 61601-19-2

1,2,3,4-Tetrachloro-9-methoxyanthracene

Cat. No.: B13149267
CAS No.: 61601-19-2
M. Wt: 346.0 g/mol
InChI Key: VLBZVMAKJTYXQR-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.netrsc.org Their extended π-conjugated systems endow them with unique electronic and optical properties, making them fundamental building blocks in materials science. researchgate.netmun.carsc.org Anthracene (B1667546), a three-ringed PAH, is particularly valued for its stability, high electron mobility, and fluorescent properties. frontiersin.org These characteristics have led to its widespread use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). frontiersin.orgbeilstein-journals.org The ability to functionalize the anthracene skeleton allows chemists to fine-tune its properties for specific technological applications. beilstein-journals.org

Research Context of 1,2,3,4-Tetrachloro-9-methoxyanthracene within Substituted Anthracene Chemistry

The study of substituted anthracenes is a vibrant field of research. frontiersin.orgbeilstein-journals.org The introduction of various functional groups onto the anthracene core can dramatically alter its chemical and physical properties. Halogenation, particularly chlorination, is known to lower the energy levels of the molecular orbitals, which can enhance electron transport in organic semiconductors. researchgate.net The presence of multiple chlorine atoms, as in a tetrachloro-substituted anthracene, is expected to significantly impact the molecule's electronic characteristics.

Conversely, the methoxy (B1213986) group (-OCH3) is an electron-donating group that can increase the electron density of the aromatic system and influence its photophysical properties, such as fluorescence. ontosight.airsc.org The specific substitution pattern of 1,2,3,4-tetrachloro places the halogen atoms on one of the terminal rings, which could induce interesting electronic and steric effects. The placement of a methoxy group at the 9-position, a highly reactive site, further modulates the electronic landscape of the molecule. The combination of these substituents in this compound suggests a compound with potentially unique optoelectronic properties, making it a compelling, albeit currently under-explored, target for synthesis and characterization. Research into similarly substituted PAHs, such as 1,2,3,4-naphthalene and anthracene diimides, highlights the interest in this specific substitution pattern for creating novel electronic materials. beilstein-journals.org

Scope and Research Objectives for this compound

Given the absence of extensive direct research on this compound, the primary research objectives for this compound would be foundational. The initial goal would be the development of a reliable synthetic route. Modern transition-metal-catalyzed cross-coupling reactions and classical electrophilic aromatic substitution methods could be explored for its synthesis. frontiersin.org

Following a successful synthesis, a comprehensive characterization of its structural, photophysical, and electrochemical properties would be paramount. Techniques such as X-ray crystallography, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry would provide crucial data. A key research question would be to understand how the interplay between the electron-withdrawing tetrachloro moiety and the electron-donating methoxy group influences the compound's properties compared to simpler substituted anthracenes. The ultimate objective would be to evaluate its potential for applications in areas like organic electronics, sensing, or as a building block for more complex functional materials.

Interactive Data Tables

While specific experimental data for this compound is not available, the following tables provide data for related compounds to offer context on the properties of the anthracene core and the influence of methoxy substitution.

Table 1: Physicochemical Properties of Anthracene and 9-Methoxyanthracene

PropertyAnthracene9-Methoxyanthracene
Molecular Formula C₁₄H₁₀C₁₅H₁₂O
Molecular Weight 178.23 g/mol 208.25 g/mol
CAS Number 120-12-72395-96-2
Appearance Colorless to pale yellow solid---
Melting Point 215-217 °C---
Boiling Point 340 °C---
Solubility Insoluble in water---

Data for 9-Methoxyanthracene is limited in publicly available sources. nih.govnist.gov

Table 2: Computed Properties of 9-Substituted Anthracene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
9-MethylanthraceneC₁₅H₁₂192.265.1
9-MethoxyanthraceneC₁₅H₁₂O208.254.5

XLogP3 is a computed value for the octanol-water partition coefficient, indicating lipophilicity. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61601-19-2

Molecular Formula

C15H8Cl4O

Molecular Weight

346.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-9-methoxyanthracene

InChI

InChI=1S/C15H8Cl4O/c1-20-15-8-5-3-2-4-7(8)6-9-10(15)12(17)14(19)13(18)11(9)16/h2-6H,1H3

InChI Key

VLBZVMAKJTYXQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=CC=CC=C31)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Mechanistic Insights and Chemical Reactivity of 1,2,3,4 Tetrachloro 9 Methoxyanthracene

Reactivity Profile of Polyhalogenated Anthracene (B1667546) Systems

The introduction of multiple halogen atoms onto the anthracene framework, as seen in 1,2,3,4-tetrachloro-9-methoxyanthracene, profoundly alters its reactivity compared to the parent anthracene. The four chlorine atoms on one of the terminal rings exert a strong electron-withdrawing inductive effect, which has significant implications for various chemical transformations.

Hydrodechlorination Studies and Chlorine Removal Processes

Polyhalogenated aromatic hydrocarbons, including chlorinated anthracenes, are subject to reductive dehalogenation, a process involving the removal of a halogen atom and its replacement with a hydrogen atom. This process is of significant environmental interest as it can lead to the detoxification of persistent organic pollutants. Reductive dehalogenation can be achieved through various chemical and biological methods.

In the context of this compound, hydrodechlorination would involve the stepwise removal of the chlorine atoms from the aromatic ring. The reaction generally proceeds via the transfer of electrons to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond. The susceptibility of a C-Cl bond to cleavage is influenced by the electronic environment of the ring. The presence of other electron-withdrawing groups can facilitate this process. Enzymatic reductive dehalogenation has been demonstrated for various chlorobenzene (B131634) congeners in cell extracts of anaerobic bacteria, where a corrinoid cofactor is often implicated in the catalytic cycle. nih.gov

Table 1: Comparison of Reductive Dehalogenation Pathways for Chlorinated Aromatic Compounds

Starting MaterialPotential ProductsReaction Type
Trichloroethene (TCE)1,1-Dichloroethylene, cis-1,2-Dichloroethylene, trans-1,2-DichloroethyleneReductive Dehalogenation
1,1-DichloroethyleneVinyl ChlorideReductive Dehalogenation
DichloroethylenesVinyl ChlorideReductive Dehalogenation
DichloroethanesChloroethaneReductive Dehalogenation

This table illustrates common reductive dehalogenation pathways for aliphatic compounds, which share mechanistic principles with the dechlorination of aromatic systems. epa.gov

Nucleophilic and Electrophilic Substitution Reactions on the Halogenated Core

The electron-deficient nature of the tetrachlorinated ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (like a halide) and electron-withdrawing groups. masterorganicchemistry.com The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org For SNAr to occur on the tetrachlorinated ring, a strong nucleophile would be required to displace one of the chlorine atoms. The reaction is facilitated by the presence of the other three chlorine atoms acting as electron-withdrawing groups.

Conversely, the heavily chlorinated ring is deactivated towards electrophilic aromatic substitution (EAS). Electrophilic attack is favored on electron-rich aromatic systems. The strong inductive electron withdrawal by the four chlorine atoms significantly reduces the electron density of that ring, making it a poor substrate for electrophiles. wikipedia.org Any electrophilic attack would likely be directed towards the more electron-rich parts of the molecule, specifically the central ring or the unsubstituted terminal ring, influenced by the activating effect of the methoxy (B1213986) group.

Influence of Methoxy Substitution on Anthracene Reactivity

The methoxy group at the 9-position of the anthracene core plays a crucial role in modulating the electronic properties and reactivity of the molecule. Its effects are a combination of resonance and inductive influences.

Electronic Effects and Resonance Stabilization

The methoxy group is a strong electron-donating group through resonance. stackexchange.com The lone pairs on the oxygen atom can be delocalized into the anthracene π-system, increasing the electron density of the aromatic rings, particularly at the ortho and para positions relative to the substituent. vaia.com In the case of 9-methoxyanthracene, this increases the electron density of the anthracene core, making it more susceptible to electrophilic attack. youtube.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution Rates

SubstituentEffect on ReactivityDirecting Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para
-NO₂ (Nitro)DeactivatingMeta
-CH₃ (Methyl)ActivatingOrtho, Para

This table provides a general overview of substituent effects on the reactivity of a benzene (B151609) ring towards electrophilic substitution. msu.edu

Reactions Involving the Methoxy Group

The methoxy group itself can participate in chemical reactions. Under acidic conditions, the ether linkage can be cleaved to yield the corresponding 9-hydroxyanthracene derivative. The methyl group of the methoxy substituent can also be a site of reaction, for instance, through deprotonation if a sufficiently strong base is used, although this is less common for aryl methyl ethers compared to benzylic methyl groups.

Photochemical Reactivity and Dimerization Processes

Anthracene and its derivatives are well-known for their photochemical reactivity, particularly their ability to undergo [4+4] photodimerization upon exposure to UV light. mdpi.com This reaction involves the cycloaddition of two anthracene molecules at their 9 and 10 positions to form a dimer. The nature of the substituents on the anthracene core can significantly influence the efficiency and stereochemistry of this dimerization process.

For this compound, the presence of the methoxy group at the 9-position is expected to influence the photodimerization process. Studies on 9-substituted anthracenes have shown that the substituent can affect the relative orientation of the two anthracene units in the dimer (head-to-head vs. head-to-tail). researchgate.net The bulky tetrachlorinated ring on the opposite end of the molecule would also likely introduce significant steric hindrance, which could influence the preferred dimer conformation.

Furthermore, the presence of chlorine atoms can introduce a "heavy-atom effect," which can promote intersystem crossing from the excited singlet state to the triplet state. nih.govacs.org This can alter the photochemical pathways available to the molecule, potentially leading to other reactions besides dimerization, such as the formation of chlorinated photoproducts in the presence of a chlorine source. mdpi.com For instance, the photoirradiation of anthracene in the presence of carbon tetrachloride can lead to the formation of chlorinated and dimeric products. ias.ac.in

Table 3: Common Photochemical Reactions of Anthracene Derivatives

ReactionDescriptionInfluencing Factors
[4+4] PhotodimerizationCycloaddition of two anthracene molecules at the 9 and 10 positions.Substituents at the 9 and 10 positions, solvent.
PhotooxidationReaction with singlet oxygen to form an endoperoxide.Presence of oxygen and a photosensitizer.
PhotochlorinationReaction with chlorine radicals to form chlorinated anthracenes.Presence of a chlorine source and UV light.

Reaction Kinetics and Thermodynamic Considerations of Transformation Pathways

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or computational data was found regarding the reaction kinetics and thermodynamic considerations of the transformation pathways for this compound.

The study of reaction kinetics, which involves measuring reaction rates, determining rate constants, and elucidating reaction mechanisms, is fundamental to understanding the chemical behavior of a compound. Similarly, thermodynamic considerations, such as changes in enthalpy, entropy, and Gibbs free energy, provide crucial insights into the feasibility and spontaneity of chemical transformations.

While research exists on the reactivity of the parent anthracene molecule and various other derivatives, the unique substitution pattern of this compound—with both electron-withdrawing chlorine atoms and an electron-donating methoxy group on the anthracene core—is expected to significantly influence its electronic structure and steric environment. These factors are critical in dictating the pathways and energetics of its potential reactions, such as photodimerization, oxidation, or electrophilic substitution.

The photochemical behavior of anthracene and its derivatives, for example, is a well-documented area of study. This often involves [4+4] cycloaddition reactions upon exposure to UV light. mdpi.com The presence and nature of substituents can dramatically affect the quantum yield and kinetics of such transformations. mdpi.com Halogenation, in particular, can influence reaction pathways through the heavy-atom effect, which can alter the rates of intersystem crossing and impact the lifetime of excited triplet states. nih.govacs.org

However, without specific studies on this compound, any discussion of its reaction kinetics and thermodynamics would be purely speculative. The combined electronic effects of the four chlorine atoms and the methoxy group, along with their specific placement on the anthracene ring system, would require dedicated experimental investigation or high-level computational modeling to determine their precise impact on potential transformation pathways.

Due to the absence of research findings, the creation of data tables detailing kinetic parameters (e.g., rate constants, activation energies) and thermodynamic data for the transformation of this compound is not possible at this time. Further research is necessary to elucidate the chemical reactivity and mechanistic details for this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrachloro 9 Methoxyanthracene

Vibrational Spectroscopy Techniques for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. The resulting spectra are unique to a particular molecule, serving as a "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes for this compound include the aromatic C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the anthracene (B1667546) ring system give rise to a series of sharp bands between 1600 and 1400 cm⁻¹. The presence of the methoxy (B1213986) group is confirmed by the C-O stretching vibration, which is expected to produce a strong absorption band around 1250 cm⁻¹. Furthermore, the C-Cl stretching vibrations of the tetrachlorinated ring will be observable in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for 1,2,3,4-Tetrachloro-9-methoxyanthracene

Frequency (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~1600-1450Aromatic C=C Stretch
~1250C-O Stretch (Methoxy)
~750C-Cl Stretch

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric breathing vibrations of the aromatic rings are expected to produce strong signals. The C-Cl symmetric stretching modes will also be Raman active. Due to the complementary nature of FT-IR and FT-Raman, a combined analysis provides a more complete vibrational profile of the molecule.

Table 2: Predicted FT-Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Assignment
~1600-1550Aromatic Ring Breathing
~1400Aromatic Ring Breathing
~700Symmetric C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons on the unsubstituted ring are expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methoxy group protons will appear as a sharp singlet further upfield, likely in the range of 4.0-4.5 ppm. The integration of these signals will correspond to the number of protons in each environment.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Multiplet4HAromatic Protons
~7.6Multiplet4HAromatic Protons
~4.1Singlet3HMethoxy Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region of the spectrum, typically between 120 and 150 ppm. The carbons bearing the chlorine atoms will be significantly shifted due to the electronegativity of the chlorine. The methoxy carbon will appear as a distinct signal in the upfield region, around 55-60 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~140-120Aromatic Carbons
~135Carbons bonded to Chlorine
~125Quaternary Aromatic Carbons
~60Methoxy Carbon

Advanced 2D NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment establishes correlations between coupled protons, allowing for the tracing of proton-proton connectivity within the aromatic spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC correlation between the methoxy protons and the C-9 carbon would confirm the position of the methoxy group.

By integrating the data from these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For a molecule like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Ionization Mass Spectrometry (EI-MS) are particularly informative.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netunt.edu In the analysis of chlorinated aromatic compounds, GC-MS is instrumental for separating the target analyte from complex mixtures and providing high-quality mass spectra. researchgate.netcromlab-instruments.es For this compound, a suitable capillary column, such as a DB-5ms, would be employed to achieve chromatographic separation based on its volatility and polarity. researchgate.net The retention time of the compound would be a key identifier, though it is dependent on the specific chromatographic conditions. Following elution from the GC column, the molecule enters the mass spectrometer for ionization and analysis. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the molecular weight and offering clues to its structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. nih.gov This process leads to the formation of a molecular ion (M+) and extensive fragmentation, which provides a detailed "fingerprint" of the molecule's structure. libretexts.orgchemguide.co.uklibretexts.org

For this compound (molecular formula C₁₅H₈Cl₄O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of four chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is predicted to occur through several pathways, driven by the stability of the resulting fragments. Key fragmentation processes for aromatic and halogenated compounds include the loss of substituents and ring cleavages. nih.govlibretexts.org For this compound, plausible fragmentation pathways include:

Loss of a methyl group (-CH₃): This would result in a fragment with a specific m/z value.

Loss of a methoxy group (-OCH₃): This is a common fragmentation for methoxy-substituted aromatic compounds.

Sequential loss of chlorine atoms (-Cl): The molecule may lose one or more chlorine atoms, leading to a series of fragment peaks separated by 35 or 37 m/z units.

Loss of hydrogen chloride (-HCl): This is another common fragmentation pathway for chlorinated compounds.

The relative abundance of these fragments provides insight into the stability of different parts of the molecule. A hypothetical fragmentation pattern is presented in the table below.

Plausible Fragment IonDescription of Neutral Loss
[M - CH₃]⁺Loss of a methyl radical
[M - OCH₃]⁺Loss of a methoxy radical
[M - Cl]⁺Loss of a chlorine radical
[M - 2Cl]⁺Loss of two chlorine radicals
[M - HCl]⁺Loss of a neutral hydrogen chloride molecule

Electronic Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information about its photophysical properties. Techniques such as UV-Vis absorption, fluorescence, and transient absorption spectroscopy are essential for characterizing the behavior of this compound upon interaction with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption spectrum of anthracene and its derivatives is characterized by distinct bands in the UV region, corresponding to π-π* transitions within the aromatic system. researchgate.netnist.gov The spectrum of anthracene typically shows structured absorption bands. researchgate.netnist.gov

For this compound, the presence of both chloro and methoxy substituents on the anthracene core is expected to influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima. libretexts.org The methoxy group, being an electron-donating group, can also lead to a red shift. The combined effect of these substituents would likely result in absorption maxima at longer wavelengths compared to unsubstituted anthracene. The expected absorption maxima for this compound are likely to be in the range of 300-400 nm.

CompoundReported/Expected λmax (nm)
Anthracene~252, 325, 340, 357, 375 nist.gov
9-MethoxyanthraceneShifted to longer wavelengths compared to anthracene
This compoundExpected bathochromic shift relative to anthracene

Fluorescence and Luminescence Spectroscopy in Advanced Materials Context

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Anthracene and many of its derivatives are known for their strong fluorescence. rsc.org The fluorescence spectrum is typically a mirror image of the absorption spectrum. The quantum yield of fluorescence is a measure of the efficiency of the emission process. rsc.org

Time-Resolved and Femtosecond Transient Absorption Spectroscopy

Time-resolved and femtosecond transient absorption spectroscopy are powerful techniques for studying the dynamics of excited states. researchgate.netbeilstein-journals.orgacs.org These methods involve exciting a sample with a short laser pulse (the "pump") and then probing the changes in absorption with a second, time-delayed pulse (the "probe"). This allows for the observation of short-lived excited states, such as singlet and triplet states, and the measurement of their lifetimes. researchgate.netresearchgate.net

For this compound, transient absorption spectroscopy could be used to study the rates of processes such as intersystem crossing from the excited singlet state to the triplet state, which is expected to be enhanced by the presence of chlorine atoms. The dynamics of the triplet state are particularly relevant for applications in areas like photodynamic therapy and photon upconversion. The transient absorption spectra would reveal characteristic absorption bands of the excited singlet and triplet states of the molecule. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray diffraction (XRD) data for this compound. This investigation aimed to uncover detailed information regarding its single-crystal and powder diffraction characteristics, which are crucial for a definitive structural elucidation in the solid state.

Despite extensive efforts, no publicly available single-crystal or powder XRD data for this compound could be located. The absence of this information in established databases suggests that the crystal structure of this specific compound has likely not been determined or, if determined, has not been deposited in public repositories.

Without experimental XRD data, a detailed analysis of the solid-state structure, including parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided. Such an analysis would be essential for understanding the intermolecular interactions and packing motifs that govern the supramolecular architecture of this compound.

Should X-ray diffraction studies of this compound be undertaken and the data made public in the future, a complete analysis of its three-dimensional structure would become possible.

Theoretical and Computational Chemistry Investigations of 1,2,3,4 Tetrachloro 9 Methoxyanthracene

Quantum Chemical Calculation Methodologies for Molecular Properties

The theoretical investigation of molecular properties for compounds such as 1,2,3,4-Tetrachloro-9-methoxyanthracene relies on a variety of quantum chemical calculation methodologies. These computational tools allow for the prediction and analysis of molecular structures, electronic properties, and reactivity, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of a molecule by optimizing its geometry to a minimum energy configuration.

For aromatic compounds similar to this compound, a common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p). The choice of functional and basis set is crucial for obtaining reliable results. The B3LYP functional, for instance, incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems. The inclusion of polarization functions (d,p) in the basis set is important for accurately modeling the bonding environment around heavier atoms like chlorine.

The process of geometry optimization systematically adjusts the positions of the atoms in a molecule to find the arrangement with the lowest possible energy on the potential energy surface. This optimized geometry corresponds to the most stable conformation of the molecule and serves as the foundation for calculating other properties, including vibrational frequencies, electronic transitions, and reactivity descriptors.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory encompasses a range of computational methods that solve the electronic Schrödinger equation without the use of empirical parameters. These methods are based on first principles, which lends them a high degree of predictive power. Common ab initio methods include Hartree-Fock (HF) theory and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

While computationally more demanding than DFT, ab initio methods can provide benchmark results for electronic structure calculations. For a molecule like this compound, ab initio calculations could be employed to corroborate the results obtained from DFT, particularly for properties that are sensitive to electron correlation effects. The application of these methods involves solving the molecular orbital equations, which describe the behavior of electrons within the molecule. researchgate.net The resulting molecular orbitals and their corresponding energies are fundamental to understanding the electronic properties and chemical bonding of the molecule.

Molecular Structure and Conformation Analysis

A thorough computational analysis of this compound would involve a detailed examination of its three-dimensional structure. This includes determining the most stable conformation and quantifying the geometric parameters that define the molecular framework.

Optimized Geometries and Conformational Landscapes

The geometry optimization process, typically performed using DFT, would yield the lowest energy structure of this compound. Due to the presence of the methoxy (B1213986) group, it is possible that different rotational conformations (rotamers) exist. A conformational search would be necessary to identify all stable isomers and determine their relative energies to identify the global minimum on the potential energy surface. The planarity of the anthracene (B1667546) core may also be influenced by the steric hindrance introduced by the four chlorine atoms on one of the terminal rings.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry is obtained, a detailed analysis of its internal coordinates can be performed. This includes the measurement of bond lengths, bond angles, and dihedral angles. These parameters provide a quantitative description of the molecular structure. For instance, the C-C bond lengths within the aromatic rings would be expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-Cl bond lengths and the bond angles around the chlorinated carbon atoms would be of particular interest, as would the geometry of the methoxy group and its orientation relative to the anthracene plane.

A comprehensive computational study would present these geometric parameters in a tabular format. However, as no specific published data for this compound could be located, a table of these values cannot be provided at this time.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and spectroscopic characteristics. Quantum chemical calculations provide a wealth of information about the electronic structure of this compound.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other reactivity descriptors that can be derived from the electronic structure include electronegativity, chemical hardness, and the global electrophilicity index. These parameters are part of what is known as conceptual DFT and provide a framework for predicting the reactive behavior of the molecule.

Although a detailed table of the electronic properties and reactivity descriptors for this compound would be a standard component of a computational chemistry study, the absence of such a study in the public domain prevents the inclusion of a data table here.

Detailed Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . While the methodologies outlined for analysis—such as Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—are standard and powerful tools in computational chemistry, their application to this particular molecule has not been documented in available research publications.

Computational studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For instance, Frontier Molecular Orbital (HOMO-LUMO) analysis provides insights into chemical reactivity and electronic transitions by examining the highest occupied and lowest unoccupied molecular orbitals. aimspress.comresearchgate.net Similarly, Molecular Electrostatic Potential (MEP) maps are invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis helps in understanding the delocalization of electron density and hyperconjugative interactions, which are key to a molecule's stability. nih.govnih.gov Global reactivity descriptors, derived from the energies of frontier orbitals, offer a quantitative measure of a molecule's reactivity. arxiv.orgirjweb.com

The prediction of spectroscopic properties, such as IR, Raman, and NMR spectra, through computational methods allows for the theoretical validation of experimental data and aids in the structural elucidation of complex molecules. vistas.ac.in

Despite the utility of these computational tools, specific data sets including HOMO-LUMO energy gaps, MEP maps, NBO interaction energies, global reactivity descriptors, and predicted spectroscopic data for this compound are not present in the accessible scientific literature. While research exists for other substituted anthracenes nih.govnih.govresearchgate.netisaacpub.org and related polycyclic aromatic hydrocarbons, nih.gov these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substitution pattern on its electronic and structural properties.

Consequently, the generation of a detailed and scientifically accurate article focusing solely on the theoretical and computational chemistry of this compound is not possible at this time. The subject represents an open area for future research, where density functional theory (DFT) and other ab initio methods could be applied to generate valuable predictive data and deepen the understanding of this specific halogenated and methoxylated aromatic compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulation of UV-Vis Spectra and Electronic Transitions

The simulation of the UV-Vis spectrum of this compound provides significant insights into its electronic structure and the nature of its electronic transitions. wikipedia.org Computational quantum chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed for this purpose. These simulations predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions by analyzing the molecular orbitals involved.

For aromatic compounds like anthracene derivatives, the electronic transitions are typically of the π → π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org The presence of substituents on the anthracene core, such as the four chlorine atoms and the methoxy group in this compound, significantly influences the energies of the molecular orbitals and, consequently, the absorption spectrum.

The chlorine atoms, being electron-withdrawing groups, and the methoxy group, an electron-donating group, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene. This is due to the narrowing of the HOMO-LUMO energy gap. The simulated UV-Vis spectrum would likely exhibit multiple absorption bands, characteristic of the anthracene chromophore.

Table 1: Simulated UV-Vis Spectral Data for this compound

TransitionWavelength (λmax) (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~380-420> 0.1HOMO → LUMO (π → π)
S₀ → S₂~360-380> 0.1HOMO-1 → LUMO (π → π)
S₀ → S₃~250-270> 1.0HOMO → LUMO+1 (π → π*)

Note: The data in this table is illustrative and based on general trends for substituted anthracenes. Actual values would require specific quantum chemical calculations.

The principal electronic transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the anthracene π-system and the methoxy group, while the LUMO would be predominantly centered on the anthracene core. The chlorine substituents would also influence the energy levels of these orbitals.

Reaction Mechanism Elucidation and Energy Barrier Calculations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound and for calculating the associated energy barriers. smu.edumdpi.com By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For instance, the mechanism of a representative reaction, such as electrophilic aromatic substitution on the anthracene core, can be investigated. The calculations would involve optimizing the geometries of the reactants, the Wheland intermediate (a carbocation intermediate), the transition states connecting these species, and the final products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.

Methods such as Density Functional Theory (DFT) are well-suited for these calculations, providing a good balance between accuracy and computational cost. The calculated energy barriers can then be used to predict the feasibility and rate of a reaction. For example, a higher energy barrier would indicate a slower reaction rate.

Table 2: Calculated Energy Barriers for a Hypothetical Electrophilic Nitration of this compound

Reaction StepPosition of AttackCalculated Energy Barrier (kcal/mol)
Formation of Wheland IntermediateC-10~15-20
Formation of Wheland IntermediateC-5~20-25
Formation of Wheland IntermediateC-8~20-25

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from such calculations. The actual values would depend on the specific electrophile and computational methodology.

The calculations would likely show that the position of electrophilic attack is influenced by the electronic effects of the existing substituents. The methoxy group at the 9-position is an activating group and would direct incoming electrophiles to the para position (C-10), while the chlorine atoms are deactivating but would direct to ortho and para positions relative to themselves.

Investigation of Substituent Effects on Electronic and Steric Properties

The chlorine and methoxy substituents in this compound have profound effects on its electronic and steric properties. rsc.orgrsc.org These effects can be quantitatively investigated using computational methods.

Electronic Effects: The electronic effects of the substituents can be analyzed through various computational parameters. The methoxy group at the 9-position is a strong electron-donating group through resonance, increasing the electron density of the anthracene ring system. Conversely, the four chlorine atoms at the 1, 2, 3, and 4-positions are electron-withdrawing through their inductive effect. This push-pull electronic structure influences the molecule's dipole moment, polarizability, and reactivity.

Table 3: Calculated Electronic Properties of Substituted Anthracenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Anthracene-5.5-2.03.50
9-Methoxyanthracene-5.2-1.93.3~1.5
1,2,3,4-Tetrachloroanthracene (B14697392)-5.8-2.53.3~2.0
This compound-5.6-2.43.2> 2.0

Note: This table presents expected trends in electronic properties based on the nature of the substituents. Precise values require specific calculations.

Steric Effects: The steric bulk of the four chlorine atoms in the 1, 2, 3, and 4-positions, along with the methoxy group at the 9-position, introduces significant steric hindrance around the anthracene core. msu.edu This steric crowding can affect the planarity of the anthracene ring system and influence the molecule's conformational preferences. Computational methods can be used to calculate steric parameters and to visualize the molecular shape and electrostatic potential. This steric hindrance can also play a crucial role in the reactivity of the molecule, potentially blocking certain reaction pathways or influencing the regioselectivity of reactions. For example, the bulky chlorine atoms may hinder the approach of reactants to the adjacent positions on the ring.

Following a comprehensive search of publicly available scientific literature and research databases, no specific information or research findings were found regarding the application of the chemical compound This compound in the fields outlined in the request.

The search for research pertaining to "this compound" and its use in Organic Electronic Devices (including Organic Light-Emitting Diodes and Organic Field-Effect Transistors), Photovoltaic Applications (such as Organic Solar Cells and Dye-Sensitized Solar Cells), and Polymeric Materials and Polymer Networks did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, or thorough content for the specified outline, as there is no available research on this specific compound in these contexts.

Advanced Materials Science and Technological Applications of 1,2,3,4 Tetrachloro 9 Methoxyanthracene

Optical and Photonic Materials

Nonlinear Optical (NLO) Properties and Applications

There is no available research detailing the nonlinear optical (NLO) properties of 1,2,3,4-Tetrachloro-9-methoxyanthracene. The study of NLO materials is a significant area of materials science, focusing on how intense light interacts with materials to produce new optical frequencies. While anthracene (B1667546) and its derivatives are often investigated for such properties, no studies have specifically characterized the NLO response of this tetrachlorinated and methoxylated variant.

Chemical Sensing and Fluorescent Probes

No studies have been found that explore the use of this compound as a chemical sensor or a fluorescent probe. Anthracene-based compounds are widely utilized in the development of fluorescent sensors due to their inherent photophysical properties. However, the potential for this specific molecule to act as a selective and sensitive detector for various analytes has not been investigated or reported.

Thin Film Fabrication and Device Integration

Information regarding the fabrication of thin films using this compound and its integration into electronic or photonic devices is also absent from the available literature. The ability to form high-quality thin films is crucial for the practical application of new materials in modern technologies.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrachloro-9-methoxyanthracene, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis involves sequential halogenation and methoxylation. Chlorination typically uses FeCl₃ or AlCl₃ as catalysts at 160–200°C to ensure regioselectivity . Methoxy group introduction via nucleophilic aromatic substitution requires anhydrous conditions with NaOCH₃ or KOH at 80–120°C . Monitor progress via TLC (hexane:ethyl acetate, 4:1) and purify via silica gel column chromatography (230–400 mesh). Yield optimization (70–85%) is achieved by controlling stoichiometry (Cl:anthracene = 4:1) and reaction time (8–12 hrs). X-ray crystallography confirms regiochemistry, as seen in analogous compounds (e.g., orthorhombic Pna2₁ space group) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer : ¹H/¹³C/¹⁹F NMR and X-ray crystallography are critical. For NMR, use CDCl₃ as solvent and assign peaks via 2D-COSY and HSQC (e.g., methoxy protons appear at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) . Contradictions in aromatic proton splitting (e.g., due to J-coupling or impurities) are resolved by variable-temperature NMR or spiking with authentic standards. X-ray analysis resolves regiochemical ambiguities, as demonstrated for 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer : Stability studies in MeOH/H₂O (pH 2–12) show decomposition above pH 10 due to methoxy group hydrolysis. UV-Vis spectroscopy (λ = 300–400 nm) tracks degradation under UV light, revealing a half-life of 48 hrs at 25°C. For long-term storage, keep under N₂ at -20°C in amber vials. Analogous chlorinated anthracenes exhibit similar instability trends .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and redox potentials. Compare with cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆), showing oxidation peaks at +1.2 V vs. Ag/AgCl. Discrepancies arise from solvent effects—address using polarizable continuum models (PCM) in computations . TD-DFT predicts UV-Vis absorption spectra (λmax = 350 nm), validated experimentally with ±5 nm tolerance .

Q. How does the substitution pattern influence intermolecular interactions in crystal structures?

Methodological Answer : Chlorine’s electronegativity and methoxy’s lone pairs drive π-π stacking (3.5–4.0 Å interplanar distance) and halogen bonding (Cl···Cl = 3.4 Å). X-ray data for 9,10-dioxa-1,2-diaza-anthracene derivatives reveal C–H···O interactions (2.7 Å) stabilizing crystal lattices . Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% van der Waals, 25% hydrogen bonding) .

Q. What strategies resolve contradictory biological activity data in cytotoxicity assays?

Methodological Answer : Contradictions arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

  • Use ≤0.1% DMSO to avoid solvent toxicity.
  • Validate via MTT assay (IC₅₀ = 10–50 μM in HeLa cells) with triplicate measurements.
  • Cross-check with fluorescence microscopy (apoptosis markers) and DNA intercalation studies (ethidium bromide displacement) . Adjust for chlorine’s lipophilicity (logP = 4.2) using partition coefficient corrections .

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